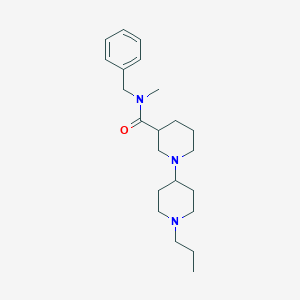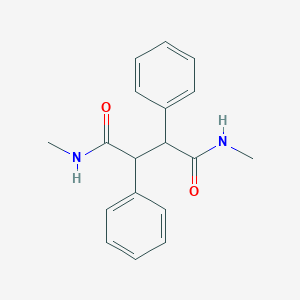
N,N'-dimethyl-2,3-diphenylbutanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-dimethyl-2,3-diphenylsuccinamide: is an organic compound that belongs to the class of diamides It is characterized by the presence of two phenyl groups and two methyl groups attached to the succinamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-dimethyl-2,3-diphenylsuccinamide typically involves the reaction of 2,3-diphenylsuccinic acid with dimethylamine. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction conditions usually include refluxing the reactants in an appropriate solvent like dichloromethane or chloroform.
Industrial Production Methods: In an industrial setting, the production of N,N’-dimethyl-2,3-diphenylsuccinamide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: N,N’-dimethyl-2,3-diphenylsuccinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like hydroxide ions or amines in polar solvents.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted amides or other derivatives.
Scientific Research Applications
Chemistry: N,N’-dimethyl-2,3-diphenylsuccinamide is used as a ligand in coordination chemistry for the synthesis of metal complexes
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its structural features make it suitable for investigating the mechanisms of various biochemical processes.
Medicine: The compound has potential applications in medicinal chemistry as a scaffold for the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, N,N’-dimethyl-2,3-diphenylsuccinamide can be used as an intermediate in the synthesis of specialty chemicals and polymers. Its stability and reactivity make it valuable for various manufacturing processes.
Mechanism of Action
The mechanism of action of N,N’-dimethyl-2,3-diphenylsuccinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their conformation and activity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of signal transduction pathways, and alteration of gene expression.
Comparison with Similar Compounds
- N,N’-dimethyl-N,N’-dicyclohexylsuccinamide
- N,N’-dimethyl-N,N’-diphenylthiodiglycolamide
- N,N’-dimethyl-N,N’-dibutylthiodiglycolamide
Comparison: N,N’-dimethyl-2,3-diphenylsuccinamide is unique due to the presence of phenyl groups, which impart specific steric and electronic properties. Compared to similar compounds with cyclohexyl or butyl groups, the phenyl groups enhance the compound’s ability to participate in π-π interactions and increase its hydrophobicity. These features can influence its reactivity, binding affinity, and overall performance in various applications.
Properties
Molecular Formula |
C18H20N2O2 |
|---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
N,N'-dimethyl-2,3-diphenylbutanediamide |
InChI |
InChI=1S/C18H20N2O2/c1-19-17(21)15(13-9-5-3-6-10-13)16(18(22)20-2)14-11-7-4-8-12-14/h3-12,15-16H,1-2H3,(H,19,21)(H,20,22) |
InChI Key |
ZTKRHMORDHPNEV-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C(C1=CC=CC=C1)C(C2=CC=CC=C2)C(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethyl (3-methylphenoxy)acetate](/img/structure/B12492098.png)
![[2-methoxy-4-(11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-yl)phenyl] 4-methylbenzoate](/img/structure/B12492100.png)
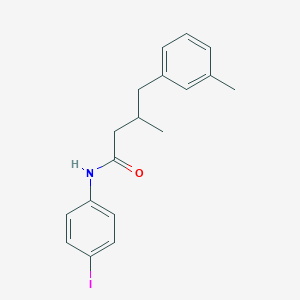
![N-(4,5-dihydro-1,3-thiazol-2-yl)-4-[(E)-piperidin-1-yldiazenyl]benzenesulfonamide](/img/structure/B12492128.png)
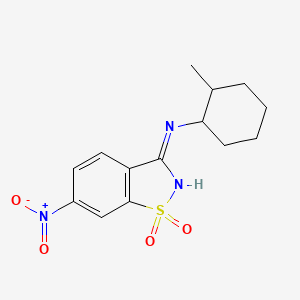
![8-(3,4-dihydroisoquinolin-2(1H)-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12492135.png)
![[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(4-methylphenyl)piperazin-1-yl]methanone](/img/structure/B12492146.png)
![Methyl 4-(4-acetylpiperazin-1-yl)-3-[(1-benzofuran-2-ylcarbonyl)amino]benzoate](/img/structure/B12492150.png)
![3,4-dimethyl-1-phenyl-7-(thiophen-2-yl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12492158.png)
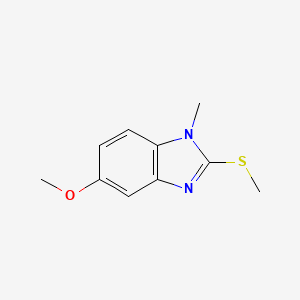
![N-cyclopropyl-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]furan-2-sulfonamide](/img/structure/B12492162.png)
![4-chloro-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12492168.png)
![1-[2-(3,4-Dimethoxyphenyl)ethyl]-3,4-dimethylpyrrole-2,5-dione](/img/structure/B12492169.png)
